molecular formula C22H18ClFN2O3S B2988352 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-97-3

4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2988352
CAS RN: 892358-97-3
M. Wt: 444.91
InChI Key: HCUAOPQSYJLBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H18ClFN2O3S and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of compounds with structures related to the target compound have been conducted, providing insights into their molecular configurations, including crystallization behaviors and intramolecular interactions. For instance, studies on derivatives of imidazo[2,1-b][1,3,4]thiadiazole and thiadiazine dioxides have demonstrated the importance of specific substituents on the molecules' properties and potential applications in materials science and drug discovery (Banu et al., 2014).

Photophysical and Chemical Properties

  • Research into the photophysical properties of related compounds, such as zinc phthalocyanines substituted with benzenesulfonamide derivatives, has revealed their potential applications in photodynamic therapy and as photosensitizers for cancer treatment, showcasing the broad applicability of these compounds in medical and industrial fields (Pişkin et al., 2020).

Catalytic Applications

  • Some derivatives have shown promise as catalysts in the synthesis of organic compounds, indicating the versatility of thiadiazine dioxides in facilitating chemical reactions. This includes the synthesis of pyran, pyranopyrazole, and phthalazine derivatives, highlighting the compound's role in the development of new synthetic methodologies for organic chemistry research (Khazaei et al., 2015).

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-14-6-5-7-15(2)21(14)26-22(27)25(13-16-10-11-17(24)12-18(16)23)19-8-3-4-9-20(19)30(26,28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUAOPQSYJLBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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